molecular formula C8H12N2O2 B048453 1-Butyl-1H-imidazole-5-carboxylic acid CAS No. 123451-25-2

1-Butyl-1H-imidazole-5-carboxylic acid

Cat. No. B048453
M. Wt: 168.19 g/mol
InChI Key: BKCCAQWLCVNHLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-1H-imidazole-5-carboxylic acid, also known as BICA, is a chemical compound that belongs to the class of imidazole derivatives. It is a white solid that is soluble in water and has a molecular formula of C9H14N2O2. BICA has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, material science, and biochemistry.

Mechanism Of Action

1-Butyl-1H-imidazole-5-carboxylic acid exerts its biological activity by inhibiting the activity of certain enzymes, including topoisomerase II and DNA gyrase. These enzymes are essential for DNA replication and transcription, and their inhibition leads to cell death in cancer cells and microorganisms.

Biochemical And Physiological Effects

1-Butyl-1H-imidazole-5-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of microorganisms, and reduce the formation of beta-amyloid plaques in the brain. 1-Butyl-1H-imidazole-5-carboxylic acid has also been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-Butyl-1H-imidazole-5-carboxylic acid in lab experiments is its broad spectrum of biological activity. It has been found to be effective against a wide range of cancer cells and microorganisms. However, one of the limitations of using 1-Butyl-1H-imidazole-5-carboxylic acid is its low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for research on 1-Butyl-1H-imidazole-5-carboxylic acid. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 1-Butyl-1H-imidazole-5-carboxylic acid. Another area of interest is the investigation of 1-Butyl-1H-imidazole-5-carboxylic acid's potential use in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Additionally, the development of 1-Butyl-1H-imidazole-5-carboxylic acid-based materials for use in drug delivery systems and other applications is an area of active research.

Synthesis Methods

There are several methods to synthesize 1-Butyl-1H-imidazole-5-carboxylic acid, including the reaction of 1-butyl-1H-imidazole with chloroacetic acid, the reaction of 1-butyl-1H-imidazole with chloroacetyl chloride, and the reaction of 1-butyl-1H-imidazole with chloroacetic acid under basic conditions. The most common method involves the reaction of 1-butyl-1H-imidazole with chloroacetic acid in the presence of a base catalyst such as triethylamine.

Scientific Research Applications

1-Butyl-1H-imidazole-5-carboxylic acid has been extensively studied for its potential application in medicinal chemistry. It has been found to possess anticancer, antifungal, and antibacterial properties. 1-Butyl-1H-imidazole-5-carboxylic acid has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.

properties

CAS RN

123451-25-2

Product Name

1-Butyl-1H-imidazole-5-carboxylic acid

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

3-butylimidazole-4-carboxylic acid

InChI

InChI=1S/C8H12N2O2/c1-2-3-4-10-6-9-5-7(10)8(11)12/h5-6H,2-4H2,1H3,(H,11,12)

InChI Key

BKCCAQWLCVNHLW-UHFFFAOYSA-N

SMILES

CCCCN1C=NC=C1C(=O)O

Canonical SMILES

CCCCN1C=NC=C1C(=O)O

synonyms

1H-Imidazole-5-carboxylicacid,1-butyl-(9CI)

Origin of Product

United States

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